molecular formula C27H26N8O B13656314 Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-

Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-

Cat. No.: B13656314
M. Wt: 478.5 g/mol
InChI Key: IPBGKKBBYNOXCG-UHFFFAOYSA-N
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Description

Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- typically involves multi-step organic reactions. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Aminophenyl Group: This step involves the coupling of the benzamide core with 2-aminophenyl derivatives using catalysts such as palladium.

    Attachment of the Indazole and Pyrimidine Moieties: These groups can be introduced through nucleophilic substitution reactions, often requiring specific solvents and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.

    Cell Signaling: May interact with cellular receptors, influencing signaling pathways.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.

    Receptor Interaction: Modulation of receptor activity, influencing cellular responses.

    Signal Transduction Pathways: Affecting pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Indazole Derivatives: Compounds containing the indazole moiety with varying functional groups.

    Pyrimidine Derivatives: Compounds with the pyrimidine ring, used in various chemical and biological applications.

Uniqueness

The uniqueness of Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C27H26N8O

Molecular Weight

478.5 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C27H26N8O/c1-17-21-13-12-20(16-24(21)33-35(17)3)34(2)25-14-15-29-27(32-25)30-19-10-8-18(9-11-19)26(36)31-23-7-5-4-6-22(23)28/h4-16H,28H2,1-3H3,(H,31,36)(H,29,30,32)

InChI Key

IPBGKKBBYNOXCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Origin of Product

United States

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